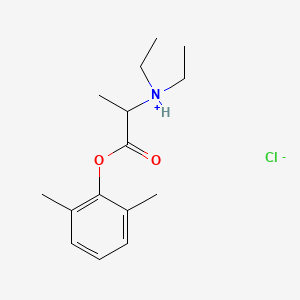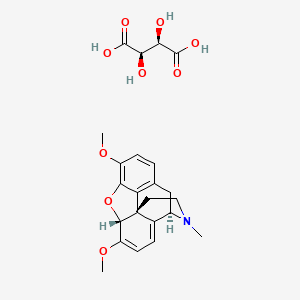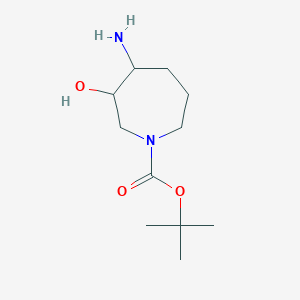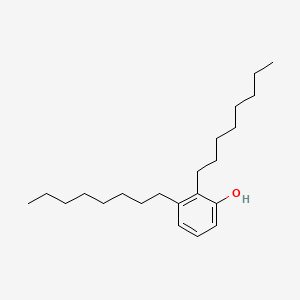
Phenol, dioctyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Phenol, dioctyl- can be synthesized through the alkylation of phenol with octanol. This reaction typically involves the use of acid catalysts such as sulfuric acid, boron trifluoride, or hydrofluoric acid. The reaction is carried out at elevated temperatures, around 180°C, under controlled conditions to ensure the selective formation of dioctylphenol .
Industrial Production Methods
In industrial settings, the production of phenol, dioctyl- often involves the use of heterogeneous acid catalysts derived from natural clays. These catalysts help in reducing environmental pollution associated with traditional acid catalysts. The reaction is conducted in a fixed bed reactor, where a mixture of phenol and octanol is preheated and passed over the catalyst bed .
化学反应分析
Types of Reactions
Phenol, dioctyl- undergoes various chemical reactions, including:
Electrophilic Substitution: The hydroxyl group in phenols activates the benzene ring towards electrophilic substitution reactions, such as bromination and nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride.
Electrophilic Substitution: Bromine, nitric acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Electrophilic Substitution: Brominated or nitrated phenols.
科学研究应用
Phenol, dioctyl- has several applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug formulations due to its bioactive properties.
Industry: Used in the production of surfactants and as a plasticizer in the manufacturing of plastics.
作用机制
The mechanism of action of phenol, dioctyl- involves its interaction with biological membranes and proteins. The hydroxyl group in the phenol moiety can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. Additionally, the long octyl chains can interact with lipid bilayers, altering membrane fluidity and permeability .
相似化合物的比较
Phenol, dioctyl- can be compared with other phenolic compounds such as:
Phenol: The simplest phenol with a single hydroxyl group attached to a benzene ring.
Octylphenol: A phenol with a single octyl group attached to the benzene ring.
Bisphenol A: A phenol with two phenol groups connected by a propane bridge.
Uniqueness
Phenol, dioctyl- is unique due to the presence of two long octyl chains, which impart distinct hydrophobic properties and influence its interactions with biological membranes and proteins. This makes it particularly useful in applications requiring amphiphilic properties .
Similar Compounds
- Phenol
- Octylphenol
- Bisphenol A
属性
CAS 编号 |
29988-16-7 |
|---|---|
分子式 |
C22H38O |
分子量 |
318.5 g/mol |
IUPAC 名称 |
2,3-dioctylphenol |
InChI |
InChI=1S/C22H38O/c1-3-5-7-9-11-13-16-20-17-15-19-22(23)21(20)18-14-12-10-8-6-4-2/h15,17,19,23H,3-14,16,18H2,1-2H3 |
InChI 键 |
IXKVYSRDIVLASR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1=C(C(=CC=C1)O)CCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


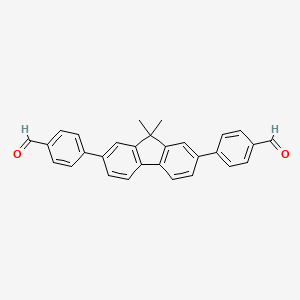
![Methyl 5-(4-fluorophenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B13730674.png)
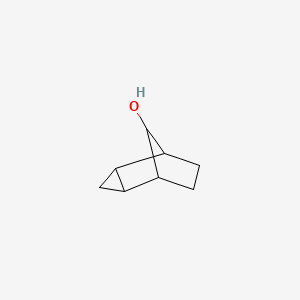
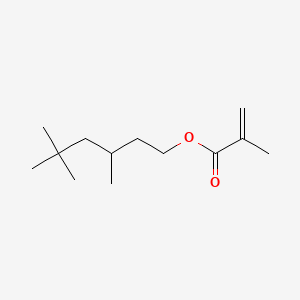
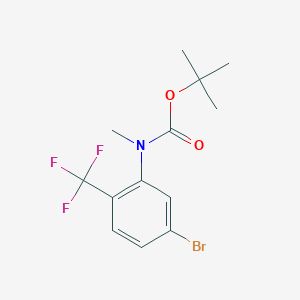
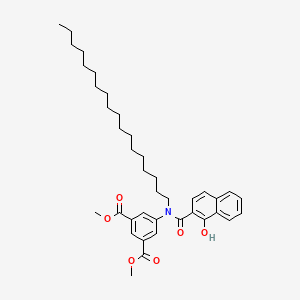
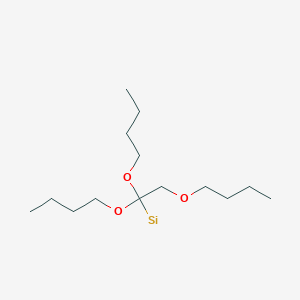
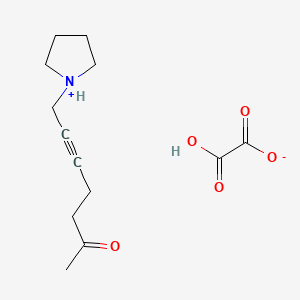
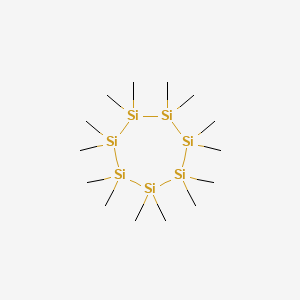
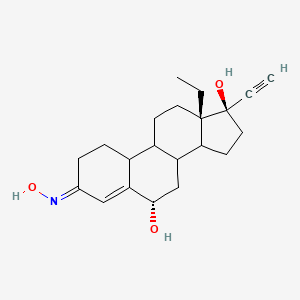
![7-Bromo-3-isopropyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13730713.png)
